molecular formula C12H12N2O3 B287455 N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 61643-30-9

N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B287455
CAS No.: 61643-30-9
M. Wt: 232.23 g/mol
InChI Key: LEFVGRUCCGIGMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as PBOX-15, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to a class of compounds known as oxazole carboxamides, which have been shown to have anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood. However, it is thought to work by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes, including cell growth and survival. By inhibiting Hsp90, this compound may disrupt the signaling pathways that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is that it has been shown to have potent anticancer activity in vitro, or in cell culture. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of this compound is that its efficacy in vivo, or in animal models, has not been extensively studied.

Future Directions

There are several potential future directions for research on N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent analogs of this compound that may have improved efficacy in vivo. Another area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer treatment.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of 3-methoxyaniline with methyl isobutyrylacetate, followed by the reaction of the resulting intermediate with 2-bromo-4-methylbenzoic acid. The final step involves the cyclization of the intermediate to form this compound.

Scientific Research Applications

N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Properties

61643-30-9

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O3/c1-8-11(7-13-17-8)12(15)14-9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15)

InChI Key

LEFVGRUCCGIGMO-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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